3,5-dimethyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)isoxazole-4-carboxamide
Description
This compound features a 3,5-dimethylisoxazole core linked via a carboxamide group to a 1-methyl-2-oxo-1,2-dihydropyridin-3-yl moiety. The dihydropyridinone ring is further substituted at position 5 with a pyrrolidine-1-carbonyl group. The pyrrolidine group may enhance solubility, while the isoxazole and dihydropyridinone rings contribute to rigidity and electronic diversity.
Properties
IUPAC Name |
3,5-dimethyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-10-14(11(2)25-19-10)15(22)18-13-8-12(9-20(3)17(13)24)16(23)21-6-4-5-7-21/h8-9H,4-7H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEVKIJLBAJHFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,5-dimethyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)isoxazole-4-carboxamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 287.33 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The isoxazole moiety is known to influence neurotransmitter systems, particularly those involving glutamate receptors such as AMPA and NMDA receptors.
Key Mechanisms:
- Receptor Modulation : The compound exhibits properties that may modulate AMPA receptor activity, potentially influencing synaptic transmission and neuroprotection.
- Inhibition of Enzymatic Activity : It may inhibit specific kinases involved in cell signaling pathways that regulate cell survival and apoptosis.
Biological Activities
Several studies have demonstrated the biological activities associated with this compound:
Anticonvulsant Activity
Research indicates that derivatives similar to this compound can exhibit anticonvulsant effects by modulating glutamate receptor activity. For instance, compounds that interact with AMPA receptors have shown promise in reducing seizure activity in animal models .
Neuroprotective Effects
The neuroprotective properties are hypothesized to stem from the inhibition of excitotoxicity mediated by glutamate. This is particularly relevant in conditions such as epilepsy and neurodegenerative diseases where excessive glutamate leads to neuronal damage .
Case Studies and Research Findings
- In Vivo Studies : In a study examining the efficacy of related compounds on seizure models (e.g., pentylenetetrazole-induced seizures), it was found that these compounds significantly reduced seizure frequency and severity .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrrolidine derivatives suggest that modifications at the carbonyl position enhance receptor selectivity and potency against specific targets like RORγt (retinoic acid-related orphan receptor gamma) .
Data Tables
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (hereafter referred to as Compound 1l ) serves as a relevant comparator due to its heterocyclic architecture and functional diversity. Below is a detailed comparison:
Physicochemical Properties
- Its ester groups may reduce solubility compared to carboxamides.
- Target Compound : The pyrrolidine-1-carbonyl group likely improves solubility through hydrogen-bonding capacity, while the isoxazole core provides metabolic stability.
Functional Implications
- Electron Effects : Compound 1l’s nitro group creates an electron-deficient aromatic system, favoring interactions with electron-rich biological targets. In contrast, the target compound’s pyrrolidine and carboxamide groups may facilitate binding to polar active sites.
- Biological Potential: While Compound 1l’s nitrophenyl group suggests applications in nitroreductase-activated prodrugs, the target compound’s structural features align with kinase or protease inhibition due to its hydrogen-bonding motifs.
Research Findings and Limitations
- Compound 1l : Fully characterized with spectroscopic data (1H/13C NMR, IR, MS) and high-resolution mass spectrometry (HRMS) validation . Its synthetic route is well-documented but yields moderately.
- Target Compound: Limited experimental data are available in the provided evidence. Further studies are required to elucidate its synthesis, stability, and bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
